4,4-Diethoxybut-1-ene CAS number and registry information
4,4-Diethoxybut-1-ene CAS number and registry information
An In-depth Technical Guide to 4,4-Diethoxybut-1-ene
This technical guide provides a comprehensive overview of 4,4-diethoxybut-1-ene, a valuable bifunctional molecule in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical properties, synthetic methodologies, and key applications.
Chemical Identity and Registry Information
4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is an organic compound featuring both an alkene and an acetal functional group. The acetal group serves as a protected form of an aldehyde, making this compound a useful C4 building block in multi-step synthetic pathways.
Table 1: Chemical Identifiers for 4,4-Diethoxybut-1-ene
| Identifier | Value | Reference |
| CAS Number | 10602-36-5 | [1][2] |
| IUPAC Name | 4,4-diethoxybut-1-ene | [1] |
| Molecular Formula | C8H16O2 | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| InChIKey | PRCYIYOCMALJCX-UHFFFAOYSA-N | [1] |
| SMILES | CCOCC(C=C)OCC | [1] |
| Synonyms | 3-Butenal diethyl acetal, 1-Butene, 4,4-diethoxy- | [2] |
| EC Number | 626-612-3 | [1] |
Physicochemical Properties
The physical and chemical properties of 4,4-diethoxybut-1-ene are summarized in the table below. These properties are essential for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Data for 4,4-Diethoxybut-1-ene
| Property | Value | Reference |
| Boiling Point | 66-67 °C at 50 mm Hg | [2][3] |
| Density | 0.851 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.408 | [2] |
| Flash Point | 93 °F (33.9 °C) | [2] |
| Form | Liquid | [2] |
| LogP (estimated) | 1.825 | [2] |
Synthesis and Experimental Protocols
A plausible synthetic workflow for 4,4-diethoxybut-1-ene is the acid-catalyzed acetalization of 3-butenal with ethanol.
Caption: General workflow for the synthesis of 4,4-diethoxybut-1-ene.
Reactivity and Applications in Drug Development
4,4-Diethoxybut-1-ene is a versatile synthetic intermediate. Its utility stems from the presence of two distinct functional groups that can be manipulated selectively.
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Protected Aldehyde: The diethyl acetal group serves as a stable protecting group for the butyraldehyde moiety. This allows for chemical transformations to be carried out on the alkene part of the molecule without affecting the aldehyde. The aldehyde can be easily deprotected under mild acidic conditions when needed.
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Alkene Functionality: The terminal double bond can undergo a variety of classical alkene reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.
This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. For instance, the related compound 4,4-dimethoxybut-1-yne is a key intermediate in the synthesis of heterocyclic compounds, functionalized alkenes, and various biomolecules.[4] By analogy, 4,4-diethoxybut-1-ene can be used to introduce a four-carbon chain with a latent aldehyde functionality into a target molecule, a common strategy in the total synthesis of complex natural products and in the construction of scaffolds for medicinal chemistry.
Caption: Reactivity pathways of 4,4-diethoxybut-1-ene in organic synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4-diethoxybut-1-ene is classified as a flammable liquid and vapor.[2] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Table 3: GHS Hazard Information for 4,4-Diethoxybut-1-ene
| Hazard Statement | Code | Description | Reference |
| Flammable liquid and vapour | H226 | Flammable liquid and vapour | [2] |
| Skin irritation | H315 | Causes skin irritation | [2] |
| Serious eye irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory irritation | H335 | May cause respiratory irritation | [2] |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.
References
- 1. 4,4-Diethoxybut-1-ene | C8H16O2 | CID 256426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-DIMETHOXY-1-BUTENE | 10602-36-5 [amp.chemicalbook.com]
- 3. 10602-36-5 CAS MSDS (4,4-DIMETHOXY-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]

